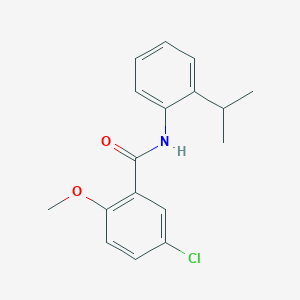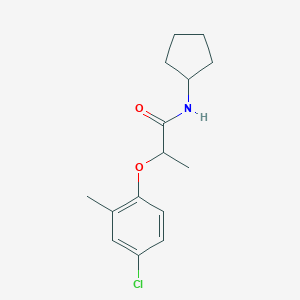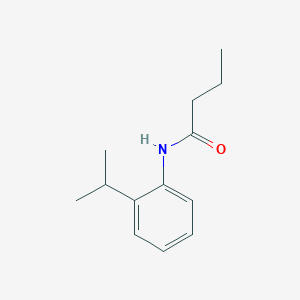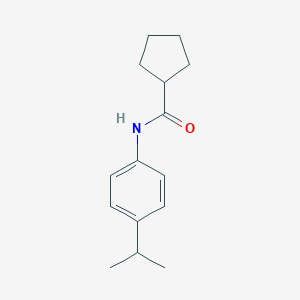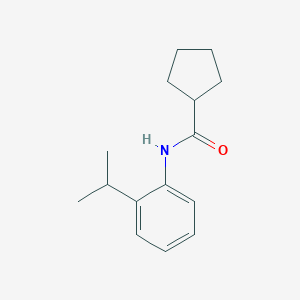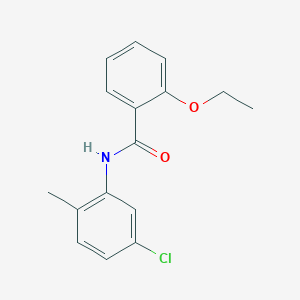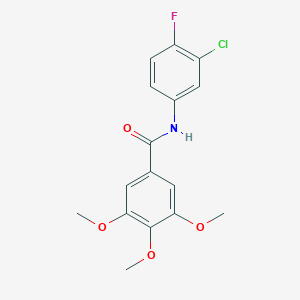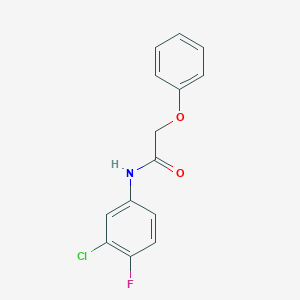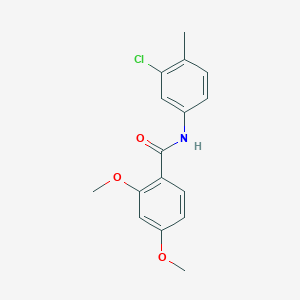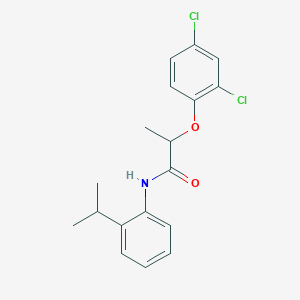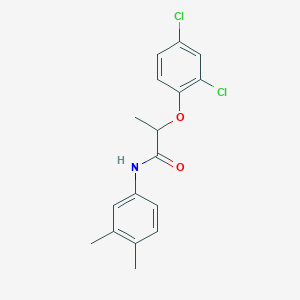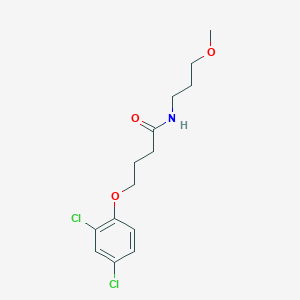
4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butanamide, commonly known as DCPB, is a chemical compound that has shown significant potential in scientific research applications. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
DCPB works by inhibiting the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDACs remove acetyl groups from histones, which results in the repression of gene expression. DCPB inhibits HDAC activity, which leads to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation.
Biochemical and Physiological Effects:
DCPB has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. DCPB also inhibits the migration and invasion of cancer cells by downregulating the expression of genes involved in these processes. In addition, DCPB has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. DCPB has also been shown to increase the levels of acetylated histones, which leads to the upregulation of genes involved in apoptosis.
実験室実験の利点と制限
One advantage of DCPB is that it has shown significant potential as an anticancer agent in vitro. However, its efficacy in vivo has not been extensively studied. Another limitation of DCPB is that it is a relatively new compound, and its safety profile has not been fully established. Further studies are needed to determine the long-term effects of DCPB on human health.
将来の方向性
For the study of DCPB include the development of more potent analogs with improved efficacy and safety profiles. Studies are also needed to determine the optimal dosage and administration regimen for DCPB. In addition, the potential use of DCPB in combination with other anticancer agents should be explored. Finally, studies are needed to determine the potential use of DCPB in the treatment of other diseases, such as inflammatory and autoimmune diseases.
Conclusion:
In conclusion, DCPB is a chemical compound that has shown significant potential in scientific research applications. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promising results as an anticancer agent and in the treatment of neurodegenerative diseases. However, further studies are needed to determine its long-term effects on human health and its potential use in the treatment of other diseases.
合成法
DCPB is synthesized through a multistep process starting with 2,4-dichlorophenol and 3-methoxypropylamine. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenol ether through the reaction with thionyl chloride. The resulting product is then reacted with 3-methoxypropylamine to form 4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)aniline. The final step involves the reaction of 4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)aniline with butyric anhydride to form DCPB.
科学的研究の応用
DCPB has been extensively studied for its potential use as an anticancer agent. Studies have shown that DCPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DCPB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that DCPB inhibits the aggregation of amyloid-beta and alpha-synuclein, which are proteins associated with these diseases.
特性
分子式 |
C14H19Cl2NO3 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC名 |
4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butanamide |
InChI |
InChI=1S/C14H19Cl2NO3/c1-19-8-3-7-17-14(18)4-2-9-20-13-6-5-11(15)10-12(13)16/h5-6,10H,2-4,7-9H2,1H3,(H,17,18) |
InChIキー |
ZXGDJPWYCGPBNV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
COCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



